

# N-Desmethyl Glasdegib: A Technical Overview of a Key Glasdegib Metabolite

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## Compound of Interest

Compound Name: *N-Desmethyl glasdegib*

Cat. No.: *B15192572*

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## Introduction

**N-Desmethyl glasdegib** is the primary human metabolite of glasdegib, a medication approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain adult patients.[1][2][3][4] Glasdegib functions as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers.[4][5][6] **N-Desmethyl glasdegib**, also known as M3, is formed through the demethylation of the parent compound. Understanding the chemical structure, properties, and biological activity of this metabolite is critical for a comprehensive assessment of glasdegib's overall pharmacological profile, including its efficacy and safety.

## Chemical Structure and Properties

**N-Desmethyl glasdegib** is structurally similar to its parent compound, glasdegib, with the notable absence of a methyl group on the piperidine ring.

Table 1: Chemical Identifiers of **N-Desmethyl Glasdegib**

Identifier	Value
IUPAC Name	1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea
Molecular Formula	C20H20N6O[7]
SMILES	<chem>N(C(=O)Nc1ccc(cc1)C#N)[C@H]2C--INVALID-LINK--c3[nH]c4c(n3)cccc4</chem> [7]
InChI	YCKOMQLGYYEBHS-CRAIPNDOSA-N[7]
CAS Number	2222533-66-4[7]

Table 2: Physicochemical Properties of **N-Desmethyl Glasdegib**

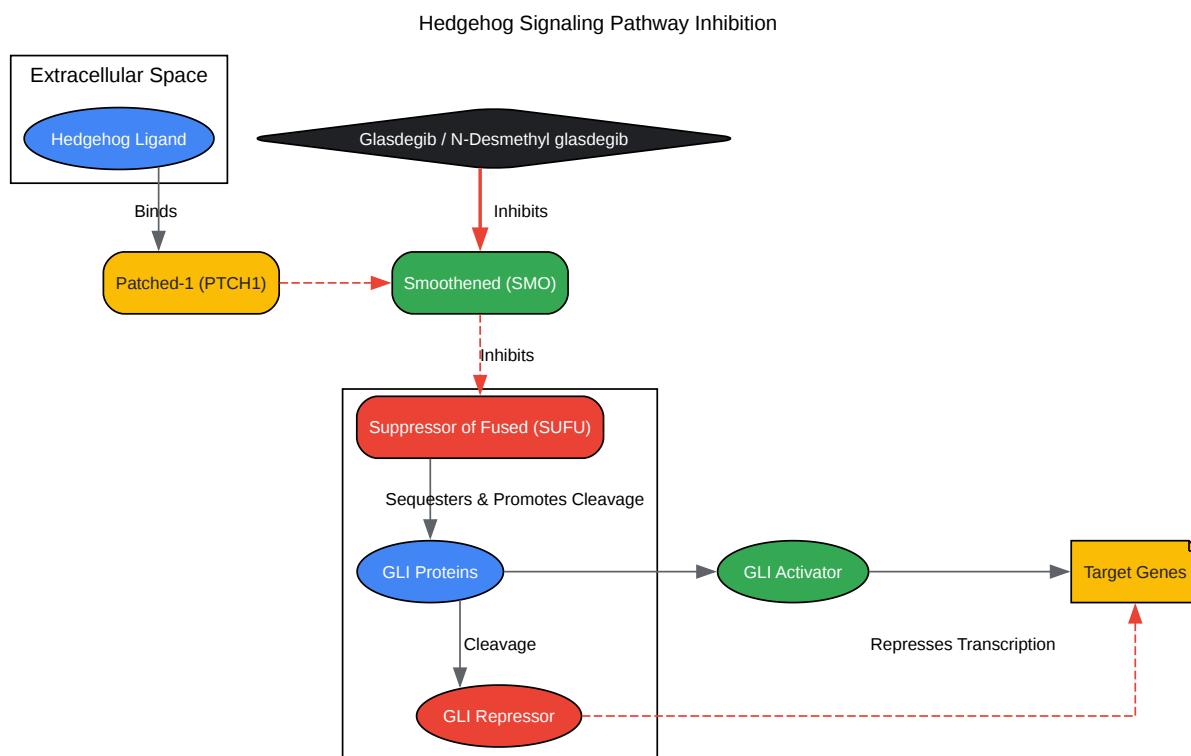
Property	Value
Molecular Weight	360.42 g/mol
Topological Polar Surface Area	114 Å <sup>2</sup>
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	5
Rotatable Bonds	3

Note: Some physicochemical properties are calculated based on the chemical structure.

## Biological Activity and Signaling Pathway

Like its parent drug, **N-Desmethyl glasdegib** is expected to interact with the Hedgehog signaling pathway. Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of this pathway.[6][8] The aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer stem cells. By inhibiting this pathway, glasdegib, and potentially its major metabolite, can disrupt these pathological processes.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the proposed point of inhibition by glasdegib and its metabolites.



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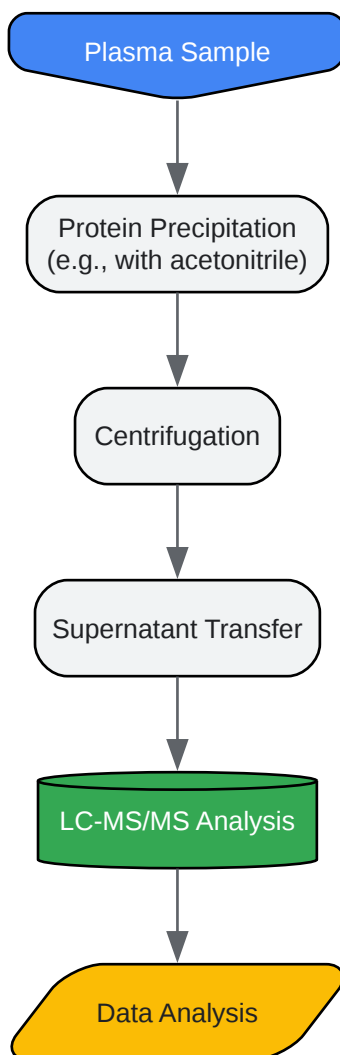
Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib and its metabolite.

## Experimental Protocols

The characterization and quantification of **N-Desmethyl glasdegib** in biological matrices are essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical method for this purpose.

## General Workflow for Quantification of N-Desmethyl Glasdegib in Plasma

### Quantification of N-Desmethyl Glasdegib in Plasma



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Caption: A typical workflow for the bioanalysis of **N-Desmethyl glasdegib**.

A detailed experimental protocol would involve the following steps:

- Sample Preparation:
  - Thaw plasma samples at room temperature.

- To 100  $\mu$ L of plasma, add 300  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile containing an appropriate internal standard).
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Conditions:
  - HPLC System: A standard UHPLC system.
  - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient from low to high organic content to elute the analyte and internal standard.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
  - Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray ionization (ESI) in positive mode.
  - MRM Transitions: Specific precursor-to-product ion transitions for **N-Desmethyl glasdegib** and the internal standard would need to be optimized.
- Data Analysis:
  - Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching biological matrix.

## Conclusion

**N-Desmethyl glasdegib** is a significant metabolite of glasdegib. Its structural similarity to the parent compound suggests a potential for similar biological activity. A thorough understanding of its chemical properties and a robust analytical methodology for its quantification are paramount for the continued clinical development and optimization of glasdegib therapy. Further research into the specific pharmacological and toxicological profile of **N-Desmethyl glasdegib** will provide a more complete picture of the in vivo activity of glasdegib.

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